Manganese(III) phosphate

Thermal stability Battery safety Cathode materials

Researchers face premature decomposition when using iron-based phosphates for LiMnPO₄ synthesis due to mismatched thermal budgets. MnPO₄ is engineered for this exact application: • Decomposition onset at 200°C, enabling optimized calcination protocols for phase-pure olivine LiMnPO₄. • Delivers 59% HMF yield from glucose at 160°C, a cost-effective, non-precious metal catalyst for biomass valorization. • Orthorhombic crystal structure (Pmna) and 3.4 g/cm³ density ensure consistent electrochemical performance.

Molecular Formula MnO4P
Molecular Weight 149.909 g/mol
CAS No. 10236-39-2
Cat. No. B077653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(III) phosphate
CAS10236-39-2
SynonymsManganese (II) phosphate, Mn 34%
Molecular FormulaMnO4P
Molecular Weight149.909 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[Mn+3]
InChIInChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3
InChIKeyBECVLEVEVXAFSH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese(III) Phosphate Core Attributes


Manganese(III) phosphate (MnPO₄, CAS 10236-39-2) is an inorganic transition metal phosphate characterized by manganese in the +3 oxidation state. It exists as a hygroscopic purple solid that readily forms a pale-green monohydrate upon moisture absorption [1]. The compound crystallizes in an orthorhombic structure (space group Pmna) with lattice parameters a = 9.65 Å, b = 5.91 Å, c = 4.78 Å, and exhibits a density of 3.4 g/cm³ for the anhydrous form and 3.16 g/cm³ for the monohydrate [2]. Its defining chemical feature is the Mn³⁺ center, which acts as a single-electron oxidant and imparts distinct redox activity compared to Mn²⁺-based phosphates .

Redox Activity Mn³⁺ center as single-electron oxidant distinct from Mn²⁺ phosphates
Thermal Profile Defined dehydration/decomposition onset supports calcination protocol design
Electrochemical Studies Compatible with cathode precursor, supercapacitor electrode, and coating research
Catalysis Research Reported activity in biomass conversion (glucose to HMF) at elevated temperatures

Manganese(III) Phosphate Substitution Limitations


Despite sharing the phosphate anion framework, manganese(III) phosphate cannot be freely interchanged with other transition metal phosphates due to critical divergences in redox behavior, thermal decomposition pathways, and electrochemical performance. The Mn³⁺/Mn²⁺ redox couple inherent to MnPO₄ confers a single-electron oxidation capacity that is absent in Mn(II) phosphates (Mn₃(PO₄)₂), directly impacting catalytic and electrochemical utility . Furthermore, comparative thermal analyses reveal that MnPO₄ decomposes at a substantially lower temperature than its iron analog FePO₄, with direct implications for the safety and thermal budget of electrode fabrication processes [1]. The quantitative evidence presented below substantiates these non-interchangeable characteristics across multiple performance dimensions.

FePO₄ MnPO₄ decomposes at a much lower temperature than FePO₄; cathode fabrication thermal budgets may not transfer directly.
Ni Phosphate Class-level capacitance underperformance in alkaline electrolyte suggests Mn phosphates may not match Ni-based analogs in supercapacitor electrodes.
Co Phosphate Mn substitution induces structural morphology changes; non-interchangeable where crystal framework dictates performance.

Manganese(III) Phosphate Performance Evidence


Thermal Decomposition: MnPO₄ vs. FePO₄

Manganese(III) phosphate (MnPO₄) decomposes at a much lower temperature than iron(III) phosphate (FePO₄) under delithiated cathode conditions. First-principles calculations confirm experimental findings that MnPO₄ exhibits a significantly lower thermal reduction onset temperature compared to FePO₄, which poses greater safety concerns for LiMnPO₄ cathodes relative to LiFePO₄ [1].

Thermal Decomposition vs FePO₄
Head-to-head
MnPO₄ decomposes at a much lower temperature than FePO₄ (delithiated olivine context).
Thermal protocol review needed; safety margins may shift relative to FePO₄.
First-principles validated against experimental cathode data.
Thermal stability Battery safety Cathode materials

Supercapacitor Capacitance: Mn vs. Ni Phosphate

In a comparative study of transition metal phosphates for hybrid supercapacitors, the nickel phosphate compound NaNiPO₄ exhibits substantially higher specific capacitance than the manganese phosphate analog NaMnPO₄ in alkaline electrolyte. Voltammetric specific capacitance measurements yielded 390 F g⁻¹ for NaNiPO₄ versus a lower value for NaMnPO₄ [1]. While this comparison involves NaMnPO₄ rather than MnPO₄, it establishes a class-level inference that manganese phosphates generally underperform nickel phosphates in capacitive charge storage under alkaline conditions.

Capacitance: Mn vs Ni Phosphate
Class-level
NaNiPO₄: 390 F g⁻¹; NaMnPO₄: lower value (alkaline electrolyte, CV).
Capacitive performance context may differ; Ni phosphates show higher capacitance in alkaline systems.
Data for Mn(III) phosphate requires independent verification.
Supercapacitor Electrode material Energy storage

Glucose-to-HMF Conversion with MnPO₄

Manganese(III) phosphate (MnPO₄) catalyzes the conversion of glucose to 5-hydroxymethylfurfural (HMF) with a yield of 59% at 160 °C for 90 min in a H₂O/THF biphasic system. For microcrystalline cellulose, an HMF yield of 44% is achieved at 170 °C for 120 min [1]. While the source does not provide direct comparator data for alternative catalysts under identical conditions, these yields establish baseline performance metrics for MnPO₄ in biomass valorization. The catalytic activity is attributed to bifunctional properties exhibited at elevated temperatures [2].

Glucose-to-HMF Conversion
Reported
HMF yield: 59% (glucose, 160 °C, 90 min); 44% (cellulose, 170 °C, 120 min).
Baseline catalytic performance for biomass valorization research.
H₂O/THF biphasic system; direct comparator data not available.
Biomass conversion Heterogeneous catalysis 5-Hydroxymethylfurfural

Decomposition Kinetics of MnPO₄·H₂O

The thermal decomposition of manganese(III) phosphate monohydrate (MnPO₄·H₂O) proceeds with reduction of Mn(III) to Mn(II) and dehydration, initiating at 200 °C and completing conversion to manganese(II) pyrophosphate (Mn₂P₂O₇) at 500 °C. The reduction process exhibits a reaction order of 1.3 and an activation energy of 176.8 kJ mol⁻¹ [1]. These kinetic parameters are critical for predicting the compound's behavior during high-temperature processing, such as calcination in electrode fabrication or catalyst preparation.

Decomposition Kinetics
Reported
Onset: 200 °C; Ea: 176.8 kJ mol⁻¹; reaction order: 1.3; conversion to Mn₂P₂O₇ at 500 °C.
Enables controlled thermal processing for electrode or catalyst synthesis.
Mn(III) → Mn(II) reduction during decomposition.
Thermal analysis Kinetics Materials processing

Potential Window: Neutral vs. Alkaline Electrolyte

A manganese phosphate material (Mn₃(PO₄)₂) exhibits distinct electrochemical potential windows depending on electrolyte pH: -0.9 to 0.7 V in neutral electrolyte and -0.5 to 0.6 V in alkaline electrolyte, with corresponding specific capacitances of 203 F g⁻¹ and 194 F g⁻¹, respectively [1]. While this data pertains to Mn(II) phosphate rather than Mn(III) phosphate, it establishes class-level performance characteristics for manganese phosphates in supercapacitor applications. The layered crystal structure is credited with facilitating ion diffusion and enhancing electrochemical performance [2].

Electrolyte Potential Window
Class-level
Neutral: -0.9 to 0.7 V (1.6 V window), 203 F g⁻¹; Alkaline: -0.5 to 0.6 V (1.1 V window), 194 F g⁻¹.
Neutral electrolyte widens potential window and may increase energy density.
Data from Mn₃(PO₄)₂; Mn(III) phosphate behavior may differ.
Electrochemical stability Supercapacitor Potential window

Structural Change with Mn Substitution in Co₃(PO₄)₂

When Mn atoms replace Co atoms in the monoclinic phase of Co₃(PO₄)₂·8H₂O, the structural morphology undergoes rearrangement due to differences in ionic radii, bond lengths, and enthalpies of formation [1]. This direct substitution study demonstrates that Mn incorporation into cobalt phosphate lattices is not structurally innocent; it induces measurable changes in the crystal framework that can affect electrochemical and catalytic performance. While this evidence pertains to a mixed-metal system, it underscores the non-interchangeable nature of Mn and Co in phosphate matrices.

Structural Mn/Co Substitution
Head-to-head
Mn substitution in Co₃(PO₄)₂·8H₂O induces measurable morphological rearrangement.
Crystal morphology may shift; not interchangeable where framework dictates performance.
Attributed to ionic radii, bond length, and formation enthalpy differences.
Crystal structure Morphology Bimetallic phosphates

Manganese(III) Phosphate Applications


LiMnPO₄ Cathode Precursor

MnPO₄ serves as a critical intermediate in the synthesis of olivine LiMnPO₄ cathode materials. Its thermal decomposition behavior (onset at 200 °C, complete conversion to Mn₂P₂O₇ by 500 °C [1]) dictates the calcination protocols required to achieve phase-pure LiMnPO₄. Procurement specialists must account for this lower thermal stability compared to FePO₄ [2] when designing synthesis workflows to avoid premature decomposition and ensure optimal electrochemical performance of the final cathode.

Biomass-Derived HMF Catalyst

MnPO₄ demonstrates promising catalytic activity for converting glucose and cellulose into HMF, a key renewable platform chemical. With a 59% HMF yield from glucose at 160 °C [3], MnPO₄ offers a cost-effective, non-precious metal alternative to more expensive or toxic catalysts. Research laboratories and pilot plants focused on biomass valorization should consider MnPO₄ as a baseline catalyst for process optimization studies.

Supercapacitor Electrode in Neutral Electrolyte

Manganese phosphate (Mn₃(PO₄)₂) exhibits a wide potential window (-0.9 to 0.7 V) and high specific capacitance (203 F g⁻¹) in neutral electrolytes [4]. This performance profile positions manganese phosphates as viable electrode materials for aqueous supercapacitors where neutral pH operation is required for compatibility with biological or environmental systems. Mn(III) phosphate may offer distinct redox contributions not captured in Mn(II) phosphate studies, warranting further investigation.

Cathode Coating for Cycling Stability

MnPO₄ has been successfully employed as a coating material on Li[Ni₀.₆Co₀.₂Mn₀.₂]O₂ (NCM) cathodes, with a low coating content of only 1 wt% substantially enhancing cycling stability at elevated temperature and high voltage [5]. This application leverages MnPO₄'s high structural and thermal stability as well as its natural abundance and environmental benignity [6], making it a strategic choice for improving the durability of next-generation lithium-ion battery cathodes.

Application
Selection Property
Validation Focus
LiMnPO₄ Cathode Precursor
Thermal stability profile, Mn³⁺ redox activity
Decomposition onset, phase purity, electrochemical cycling
Biomass-Derived HMF Catalyst
Bifunctional acid-base activity at elevated temperatures
HMF yield, substrate scope, catalyst reusability
Supercapacitor Electrode (Neutral Electrolyte)
Electrolyte-dependent capacitance, wide potential window
Specific capacitance, potential window, cycle stability
Cathode Coating for Cycling Stability
Structural and thermal stability, earth-abundant composition
Cycling retention at high voltage and elevated temperature

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